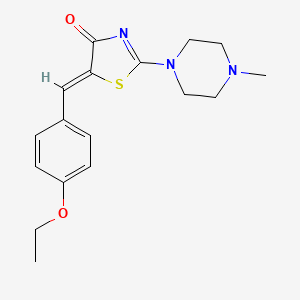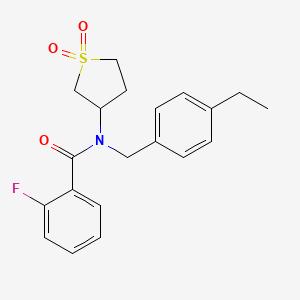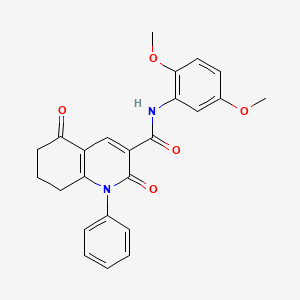
(5Z)-5-(4-ethoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazolone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-ethoxybenzaldehyde with 2-(4-methylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethoxy group or the thiazolone ring, potentially yielding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and exhibits different reactivity due to the presence of a methoxy group.
Dichloroaniline: An aniline derivative with different substitution patterns, leading to distinct chemical properties and applications.
Steviol glycoside: A natural compound with a different core structure but similar applications in the food and pharmaceutical industries.
Uniqueness: The uniqueness of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its thiazolone core and the specific substituents attached to it. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H21N3O2S/c1-3-22-14-6-4-13(5-7-14)12-15-16(21)18-17(23-15)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12- |
Clé InChI |
VDPNDGMZLJPSTP-QINSGFPZSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]](/img/structure/B11599557.png)
![ethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599558.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11599565.png)
![N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11599567.png)
![(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11599568.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B11599592.png)
![8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11599598.png)
![ethyl (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599612.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599620.png)
![3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11599632.png)
